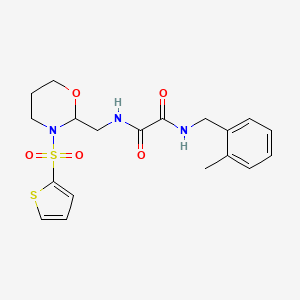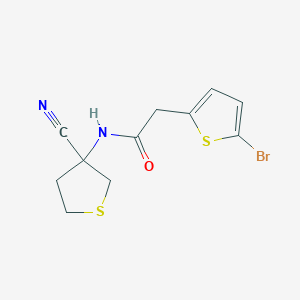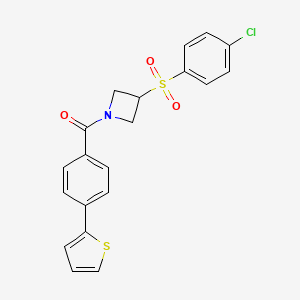
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C9H11FN2 . It has a molecular weight of 166.2 . The compound is typically stored at a temperature of 4°C . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 166.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anticancer Potential
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine and its derivatives have been explored for their potential in cancer treatment. Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines. They found that the compound butyl-(7-fluoro-quinolin-4-yl)-amine showed potent effects against MCF-7 cells compared to chloroquine, indicating the potential of 4-aminoquinoline as a prototype molecule for anticancer agents (Zhang et al., 2007).
Neuropharmacological Effects
The compound has been studied for its effects on the central nervous system, particularly in relation to stress and depression. Pesarico et al. (2017) investigated the effects of 7-Fluoro-1,3-diphenylisoquinoline-1-amine in rats subjected to maternal separation stress. They found that the compound reversed the reduction in self-care behavior induced by stress, potentially by modulating glutamatergic and GABAergic systems (Pesarico et al., 2017).
Antibacterial Properties
A study by Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives and investigated their antibacterial properties. They found that these compounds, including variants of 7-fluoro-quinolin-4-yl-amines, demonstrated interesting antibacterial activity against gram-positive and/or gram-negative strains, suggesting their potential use in antibacterial treatments (Al-Hiari et al., 2007).
Role in Antidepressant-like Effects
The antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine was explored by Pesarico et al. (2014). Their study indicated that the compound's antidepressant-like effect is mediated mostly by serotonergic and dopaminergic systems, providing insights into its potential therapeutic use for depression (Pesarico et al., 2014).
Fluorescence Applications
Falck et al. (1962) studied the fluorescence of catechol amines and related compounds condensed with formaldehyde. Their research provided insights into the fluorescence properties of compounds including tetrahydroisoquinolines, which may have implications for analytical and diagnostic applications (Falck et al., 1962).
Synthesis and Transformations for CNS Drug Candidates
Hargitai et al. (2018) described a procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, leading to the creation of novel 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives can be used as building blocks in the synthesis of potential central nervous system (CNS) drug candidates (Hargitai et al., 2018).
Eigenschaften
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIIIYWBLXIJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1N)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate](/img/structure/B2677951.png)
![3-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2677952.png)

![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)
![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)



![[5-(Butoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2677963.png)


![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)

